2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid
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Overview
Description
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid (HMPA) is a versatile organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. HMPA is a derivative of acetic acid and is composed of a methylene bridge between two piperidine rings. The structure of HMPA is highly polar and is able to form hydrogen bonds, making it an ideal reagent for a variety of synthetic reactions. It is also used as a catalyst in several biochemical and physiological processes, as well as a reagent in the synthesis of various pharmaceuticals and other compounds.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can have a variety of interactions with their targets, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes .
Pharmacokinetics
The compound’s molecular weight (17321) suggests that it may have good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Advantages and Limitations for Lab Experiments
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid has several advantages for laboratory experiments. It is highly soluble in water, making it easy to work with. It is also relatively inexpensive and readily available. However, this compound can be toxic in high concentrations and can cause irritation to the skin and eyes. In addition, it is also volatile, so it must be handled with care.
Future Directions
There are a number of potential future directions for 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid research. These include the use of this compound as a reagent in the synthesis of new pharmaceuticals and other compounds, the use of this compound as a catalyst in the synthesis of polymers and plastics, and the use of this compound for the regulation of gene expression. In addition, this compound could be used to study the mechanisms of various biochemical and physiological processes, as well as to develop new therapeutic treatments.
Synthesis Methods
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid can be synthesized in a variety of ways, but the most common method is the reaction of acetic anhydride with 4-hydroxymethylpiperidine in the presence of an acid catalyst. This reaction yields a mixture of this compound and 4-methylpiperidine, which can be separated by distillation. Other methods of synthesis include the reaction of acetic acid with 4-hydroxymethylpiperidine in the presence of an acid catalyst, and the reaction of 4-hydroxymethylpiperidine with acetic acid in the presence of a base catalyst.
Scientific Research Applications
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. It is also used as a catalyst in several biochemical and physiological processes, such as the activation of enzymes, the synthesis of proteins, and the regulation of gene expression. In addition, this compound is used as a reagent in the synthesis of a variety of organic compounds, such as polymers and plastics.
properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-6-7-1-3-9(4-2-7)5-8(11)12/h7,10H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXKLHUHRNODKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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